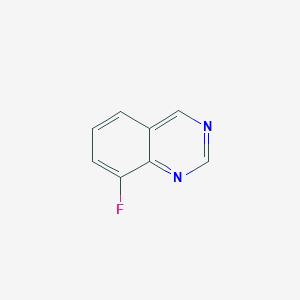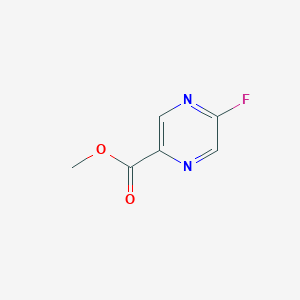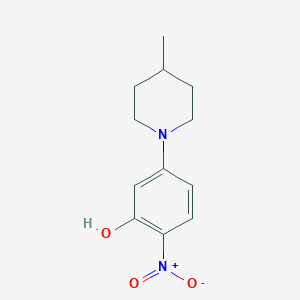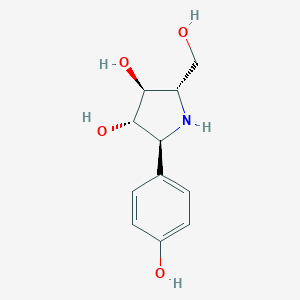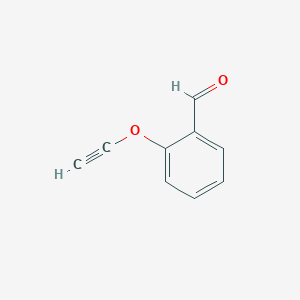
2-(Ethynyloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethynyloxy)benzaldehyde, also known as 2-Ethynylbenzaldehyde, is a chemical compound that belongs to the family of benzaldehydes. It is a yellow liquid with a molecular weight of 162.14 g/mol and a boiling point of 157-158°C. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(Ethynyloxy)benzaldehyde is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
2-(Ethynyloxy)benzaldehyde has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and viruses. Additionally, it has been found to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Ethynyloxy)benzaldehyde in lab experiments is its high yield and cost-effectiveness. Additionally, its unique structure allows for the formation of stable and highly ordered structures, making it a valuable tool for the design of new materials. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of 2-(Ethynyloxy)benzaldehyde. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and potential as an antitumor agent. Additionally, its potential as an antibacterial and antiviral agent should be further explored. In materials science, new applications for this compound should be investigated, including its use in the design of new electronic and optical materials. Overall, the potential of 2-(Ethynyloxy)benzaldehyde in various fields of science makes it a promising area of research for future studies.
Métodos De Síntesis
The synthesis of 2-(Ethynyloxy)benzaldehyde can be achieved through several methods, including the reaction of 2-hydroxybenzaldehyde with acetylene in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2-bromo-1-phenylethanol with sodium acetylide in the presence of a palladium catalyst. The yield of this compound is typically high, making it a cost-effective and efficient method for its production.
Aplicaciones Científicas De Investigación
2-(Ethynyloxy)benzaldehyde has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been found to possess antiviral and antibacterial properties, making it a potential candidate for the development of new drugs.
In materials science, 2-(Ethynyloxy)benzaldehyde has been used as a building block for the synthesis of organic materials, including polymers and dendrimers. Its unique structure allows for the formation of stable and highly ordered structures, making it a valuable tool for the design of new materials.
Propiedades
Número CAS |
173724-15-7 |
|---|---|
Nombre del producto |
2-(Ethynyloxy)benzaldehyde |
Fórmula molecular |
C9H6O2 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
2-ethynoxybenzaldehyde |
InChI |
InChI=1S/C9H6O2/c1-2-11-9-6-4-3-5-8(9)7-10/h1,3-7H |
Clave InChI |
FVHMICYPBJJKRS-UHFFFAOYSA-N |
SMILES |
C#COC1=CC=CC=C1C=O |
SMILES canónico |
C#COC1=CC=CC=C1C=O |
Sinónimos |
Benzaldehyde, 2-(ethynyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






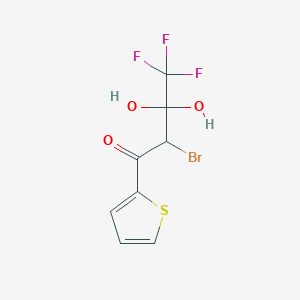

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)
